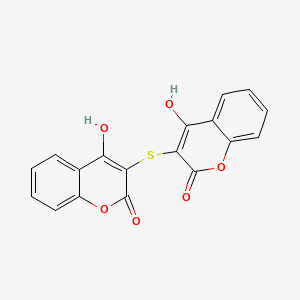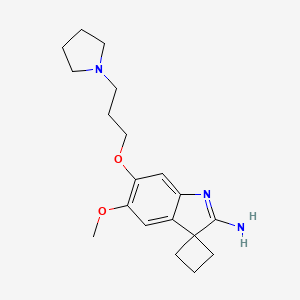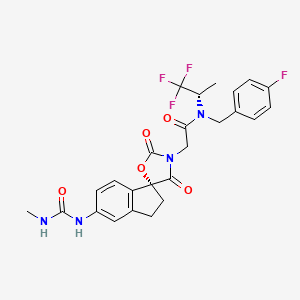![molecular formula C24H35F3N6O7S B605110 (E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate CAS No. 1160247-85-7](/img/structure/B605110.png)
(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABT-925 is a selective dopamine D3 receptor (DRD3) antagonist with an approximately 100-fold higher in vitro affinity for dopamine D₃ versus D₂ receptors. ABT-925 was tested in schizophrenia.
科学的研究の応用
Selective Ligands for 5-HT1A Receptors
The derivative of 4(3H)-Pyrimidinone has been studied for its high-affinity and selectivity towards 5-HT1A receptors. In research by Modica et al. (1997), a series of derivatives was evaluated for 5-HT1A receptor affinity, revealing insights into the structure-activity relationship of these compounds. This suggests potential applications in the development of selective ligands for neurological research and therapeutic purposes (Modica et al., 1997).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of various 4(3H)-Pyrimidinone derivatives. For instance, Bitha et al. (1988) reported on the cyclocondensation reactions involving these compounds, providing a fundamental understanding of their chemical behavior and potential applications in synthetic chemistry (Bitha, Hlavka, & Lin, 1988). Similarly, Chi-zhong (2003) explored alternative synthesis methods, contributing to the ease of production and potential industrial applications of these compounds (Xia Chi-zhong, 2003).
Role in Central Nervous System
Research by Śladowska et al. (1996) indicates that certain derivatives of 4(3H)-Pyrimidinone have shown depressive action on the central nervous system, suggesting their potential use in CNS-related studies and therapeutic applications (Śladowska et al., 1996).
Antiplatelet Agents
G. Roma and colleagues (2003) explored the use of 4(3H)-Pyrimidinone derivatives as antiplatelet agents, demonstrating their effectiveness in inhibiting human platelet aggregation. This research opens pathways for developing new therapeutic agents for conditions related to blood coagulation (Roma et al., 2003).
Antimicrobial Applications
Gaber and Moussa (2011) investigated novel thienopyrimidinones, derived from 4(3H)-Pyrimidinone, for their antimicrobial properties against a range of bacteria and fungi, highlighting their potential as a basis for new antimicrobial agents (Gaber & Moussa, 2011).
Molecular Structure Analysis
The molecular structure of 4(3H)-Pyrimidinone derivatives has been a subject of study to understand their properties and potential applications. For instance, Craciun et al. (1999) conducted X-ray structural and computational studies to gain insights into the molecular structure and tautomerism of these compounds (Craciun, Custelcean, & Mager, 1999).
特性
CAS番号 |
1160247-85-7 |
|---|---|
分子式 |
C24H35F3N6O7S |
分子量 |
608.63 |
IUPAC名 |
2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one fumarate dihydrate |
InChI |
InChI=1S/C20H27F3N6OS.C4H4O4.2H2O/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8;;/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;; |
InChIキー |
GFTJDVASDZQGCG-WFNHHOHWSA-N |
SMILES |
FC(C1=CC(N2CCN(CCCSC(N3)=NC=CC3=O)CC2)=NC(C(C)(C)C)=N1)(F)F.O=C(O)/C=C/C(O)=O.[H]O[H].[H]O[H] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ABT-925; ABT 925; ABT925; BSF201640; LU201640; DAT201; A437203; BSF 201640; LU 201640; DAT 201; A 437203; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)



![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

